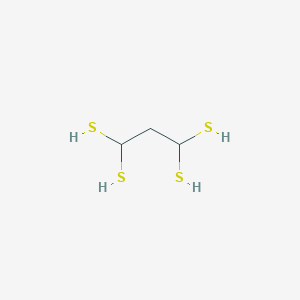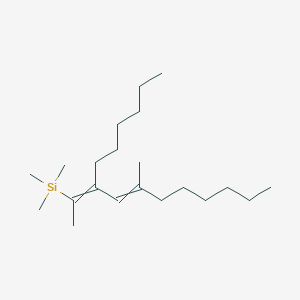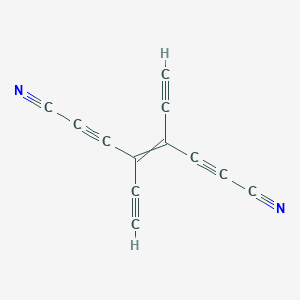
4,5-Diethynyloct-4-ene-2,6-diynedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diethynyloct-4-ene-2,6-diynedinitrile is a chemical compound with the molecular formula C₁₂H₂N₂ It is characterized by its unique structure, which includes ethynyl groups and a conjugated system of double and triple bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethynyloct-4-ene-2,6-diynedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkynes and nitriles.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger quantities, ensuring safety protocols, and implementing efficient purification methods.
化学反応の分析
Types of Reactions
4,5-Diethynyloct-4-ene-2,6-diynedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
科学的研究の応用
4,5-Diethynyloct-4-ene-2,6-diynedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4,5-Diethynyloct-4-ene-2,6-diynedinitrile involves its interaction with molecular targets through its reactive ethynyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
4-Octene-2,6-diynedinitrile: Similar structure but lacks the ethynyl groups at positions 4 and 5.
4,5-Diethynyl-4-octene-2,6-diynedinitrile: A closely related compound with slight variations in the position of ethynyl groups.
特性
CAS番号 |
823813-90-7 |
|---|---|
分子式 |
C12H2N2 |
分子量 |
174.16 g/mol |
IUPAC名 |
4,5-diethynyloct-4-en-2,6-diynedinitrile |
InChI |
InChI=1S/C12H2N2/c1-3-11(7-5-9-13)12(4-2)8-6-10-14/h1-2H |
InChIキー |
FRCYPPVKTBNCQJ-UHFFFAOYSA-N |
正規SMILES |
C#CC(=C(C#C)C#CC#N)C#CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


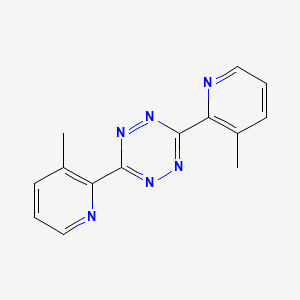

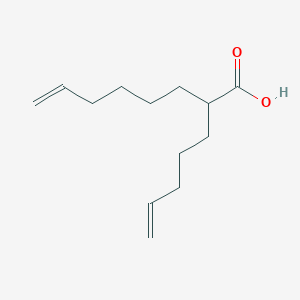
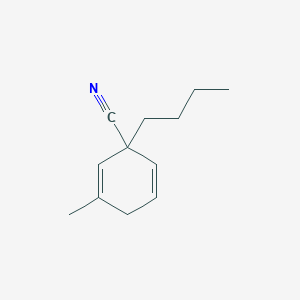
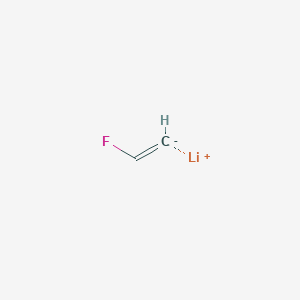
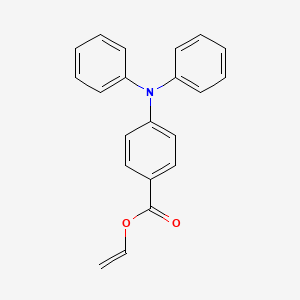
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
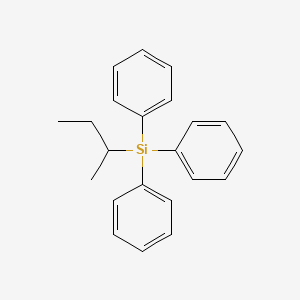
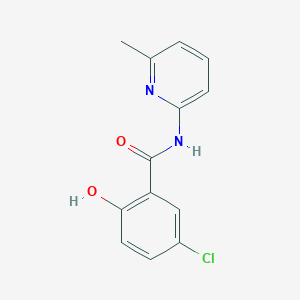
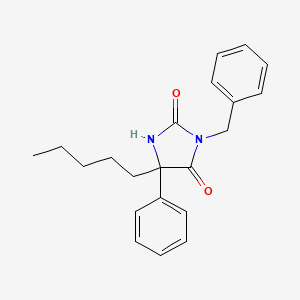
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
